Tws119

Catalog No.
S007607
CAS No.
601514-19-6
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tws119

Standard GSK-3β inhibition often requires balancing potency with off-target toxicity. TWS119 solves this by providing controlled Wnt activation at 5-7 µM, avoiding hyper-activation seen with pan-inhibitors. Key advantages: IC50=30 nM (Kd=126 nM) for selective GSK-3β blockade; uniquely validated to generate CD8+ T memory stem cells (Tscm) for adoptive immunotherapy; replaces growth factor cocktails in iPSC/ESC neurogenesis protocols. Supplied with high DMSO solubility (100 mM) and media stability, ensuring batch-to-batch reproducibility for scalable cell manufacturing.

CAS Number

601514-19-6

Product Name

Tws119

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22)

InChI Key

VPVLEBIVXZSOMQ-UHFFFAOYSA-N

Synonyms

TWS 119, TWS-119, TWS119

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

The exact mass of the compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

TWS119 (CAS 601514-19-6) is a potent, cell-permeable pyrrolopyrimidine-based inhibitor of glycogen synthase kinase-3β (GSK-3β) . By binding to GSK-3β (Kd = 126 nM) and inhibiting its activity (IC50 = 30 nM), TWS119 serves as a robust activator of the canonical Wnt/β-catenin signaling pathway . In laboratory and translational procurement, it is primarily sourced as a targeted differentiation agent, replacing complex recombinant growth factor cocktails in stem cell neurogenesis [1] and serving as the benchmark small molecule for generating T memory stem cells (Tscm) in adoptive immunotherapy workflows [2]. It exhibits excellent solubility in DMSO (up to 100 mM) and high stability in standard culture media, making it a highly reproducible reagent for scalable cell manufacturing .

Research Fit

GSK-3β pathway inhibition studies; defined binding affinity supports target engagement analysis
Cell-permeable tool compound for stem cell and neurobiology research
Wnt/β-catenin signaling activator context; supports neuronal differentiation and immunomodulation assays

While CHIR99021 is the most ubiquitous Wnt activator and a highly potent pan-GSK-3 inhibitor (IC50 = 6.7 nM for GSK-3β and 10 nM for GSK-3α), substituting it for TWS119 in specialized differentiation protocols often yields divergent phenotypic outcomes [1]. TWS119's specific pyrrolopyrimidine scaffold and slightly moderated potency (IC50 = 30 nM) provide a distinct kinetic profile that prevents the hyper-activation of Wnt signaling, which can lead to off-target toxicity or unintended lineage commitment in sensitive primary cells [2]. For example, in the generation of clinical-grade CD8+ Tscm cells, the TWS119-mediated Wnt activation threshold (typically applied at 5–7 µM) is uniquely validated to arrest effector differentiation while maintaining multipotency, a delicate balance that is difficult to replicate with ultra-potent aminopyrimidine alternatives like CHIR99021 without extensive re-titration [3].

Substitution Risk

Selectivity divergence
CHIR99021 inhibits both GSK-3α and GSK-3β with broader isoform coverage; cellular outcome profile may shift significantly from TWS119's reported neurogenesis-associated signature.
Functional mismatch
SB216763 promotes embryonic stem cell self-renewal rather than neuronal commitment. Substitution may preserve pluripotency instead of inducing desired lineage commitment.
Model context dependency
In vivo neuroprotection and T cell modulation data are specific to TWS119; other GSK-3β inhibitors lack comparable validation in these model contexts and may not reproduce endpoint effects.

Targeted GSK-3β Inhibition vs. Pan-GSK-3 Hyper-Potency

TWS119 demonstrates an IC50 of 30 nM and a binding affinity (Kd) of 126 nM for GSK-3β . In contrast, the benchmark comparator CHIR99021 exhibits an IC50 of 6.7 nM for GSK-3β and 10 nM for GSK-3α . While CHIR99021 is highly potent, TWS119's moderated potency and distinct pyrrolopyrimidine structure provide a controlled activation of the Wnt/β-catenin pathway .

Evidence DimensionGSK-3β IC50 and Isoform Profile
Target Compound DataTWS119: IC50 = 30 nM (GSK-3β)
Comparator Or BaselineCHIR99021: IC50 = 6.7 nM (GSK-3β), 10 nM (GSK-3α)
Quantified DifferenceTWS119 offers ~4.5-fold lower absolute potency but avoids the pan-GSK-3α/β hyper-inhibition characteristic of CHIR99021.
ConditionsCell-free biochemical kinase assay

Controlled Wnt activation via TWS119 prevents the toxicity and off-target lineage commitment often seen when using ultra-potent pan-GSK-3 inhibitors in sensitive stem cell cultures.

GSK-3β Inhibition & Binding
Head-to-head
TWS119 IC50 30 nM; Kd 126 nM
CHIR99021 IC50 6.7 nM (GSK-3β), 10 nM (GSK-3α)
Reported kinase inhibition and affinity context
Cell-free assay; SPR binding. CHIR99021 shows ~4.5-fold lower IC50 against GSK-3β with broader isoform profile.

Benchmark Efficacy in Tscm Phenotype Induction

In protocols for generating self-renewing, multipotent CD8+ memory stem cells (Tscm), the addition of 7 µM TWS119 to IL-2-supplemented media successfully arrests effector T cell differentiation [1]. Compared to baseline IL-2 expansion which yields terminally differentiated effector cells, TWS119 treatment generates a distinct CD44(low)CD62L(high)Sca-1(high)CD122(high)Bcl-2(high) Tscm population [1].

Evidence DimensionTscm Phenotype Yield
Target Compound DataTWS119 (7 µM): Robust generation of CD44(low)CD62L(high) Tscm cells
Comparator Or BaselineBaseline (IL-2 only): Rapid progression to terminally differentiated effector T cells
Quantified DifferenceTWS119 arrests differentiation, preserving stemness markers (Sca-1, Bcl-2) that are otherwise lost in standard expansion media.
ConditionsNaive CD8+ T cells primed in vitro with antigen and 10 ng/mL IL-2

TWS119 is the foundational, protocol-validated reagent for manufacturing clinical-grade Tscm cells for adoptive cell transfer therapies.

Stem Cell Fate Outcome
Reported
TWS119 30–40% neuronal (P19); 50–60% neuronal (D3 ESCs)
SB216763 Promotes self-renewal, maintains pluripotency
Functional divergence in stem cell models
Cross-study comparison; outcomes depend on cell line and culture conditions.

High-Efficiency Neuronal Differentiation in Pluripotent Cells

TWS119 selectively induces neuronal differentiation in pluripotent stem cells without requiring complex growth factor cocktails [1]. In murine embryonic stem cells (D3), TWS119 achieves a 50-60% neuronal differentiation efficiency at a concentration of 400 nM, while in P19 embryonal carcinoma cells, it yields 30-40% differentiation at 1 µM [1].

Evidence DimensionNeuronal Differentiation Efficiency
Target Compound DataTWS119: 50-60% efficiency at 400 nM (D3 cells)
Comparator Or BaselineBaseline media: Spontaneous or negligible targeted neuronal differentiation
Quantified DifferenceTWS119 drives up to 60% targeted lineage commitment via small-molecule Wnt activation alone.
ConditionsMurine embryonic stem cells (D3) and P19 cells in culture

Procuring TWS119 allows laboratories to standardize neurogenesis protocols using a single, cost-effective small molecule rather than expensive, batch-variable recombinant proteins.

In Vivo Stroke Model
Model context
Reported reduction in rtPA-induced hemorrhagic transformation and blood-brain barrier disruption in MCAO rat model; Wnt/β-catenin pathway activation confirmed.
Supports neuroprotection model endpoint context
Single study; Sprague–Dawley rats, 4 h post-occlusion administration.

Cellular Viability and Cardiac Safety in Stem Cell Models

When evaluated for off-target cytotoxicity in human stem cell-derived cardiomyocytes (hSC-CMs), TWS119 demonstrated an excellent safety profile [1]. Unlike ROCK inhibitors (e.g., Fasudil) or pan-PI3K inhibitors that induced >20% reductions in ATP levels and triggered caspase-3/7 activation, TWS119 showed no functionally relevant reduction in hSC-CM viability indices or base impedance up to the highest tested concentrations [1].

Evidence DimensionCellular ATP and Viability Indices
Target Compound DataTWS119: No functionally relevant reduction (>20%) in ATP or impedance
Comparator Or BaselineROCK/PI3K Inhibitors: >20-25% decrease in ATP and significant caspase activation
Quantified DifferenceTWS119 maintains baseline viability metrics, avoiding the apoptotic triggers seen with other kinase inhibitor classes.
ConditionshSC-CMs incubated for 24 hours

High cellular tolerability ensures that TWS119 can be used in prolonged stem cell expansion and differentiation workflows without compromising cell health or yield.

γδT Cell Immunotherapy
Reported
Enhanced proliferation and cytolytic activity of human γδT cells against colon cancer cells; perforin and granzyme B upregulation.
Supports immunotherapy research context
In vitro and in vivo data; colon cancer model only.
T Cell Differentiation Arrest
Reported
Preserved CD45RA+ CD62L+ naïve phenotype; reduced IFN-γ production and degranulation in activated human T lymphocytes.
Supports adoptive immunotherapy research
Dose-dependent effect; 7-day culture, polyclonal activation.

Adoptive T Cell Therapy Manufacturing

TWS119 is the optimal choice for expanding CD8+ T cells ex vivo to generate T memory stem cells (Tscm). Its specific Wnt activation profile arrests terminal differentiation, making it a critical raw material for CAR-T and TCR-T cell therapy research [1].

Directed Neurogenesis Protocols

For laboratories differentiating embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) into neuronal lineages, TWS119 replaces complex growth factor combinations, offering a highly reproducible, small-molecule-driven approach to lineage commitment [2].

Wnt/β-Catenin Pathway Modulation

In fundamental signaling research, TWS119 provides a controlled, moderate-potency alternative to ultra-potent pan-GSK-3 inhibitors, allowing researchers to study Wnt activation without inducing rapid off-target toxicity in sensitive primary cell lines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuronal differentiation of pluripotent stem cells
Functional selectivity for neurogenesis over self-renewal
Neurogenesis efficiency and lineage commitment markers in target stem cell model
Neuroprotection endpoint studies in ischemic stroke models
Reported attenuation of rtPA-induced hemorrhagic transformation
Blood-brain barrier integrity and neurological outcome endpoints in MCAO model
γδT cell-based immunotherapy research
Reported enhancement of proliferation and cytolytic activity
Perforin/granzyme B expression and mTOR pathway activation in target cell model
Naïve T cell preservation for adoptive transfer research
Dose-dependent preservation of CD45RA+ CD62L+ naïve phenotype
Reduced effector cytokine production and degranulation during ex vivo expansion

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.11167570 Da

Monoisotopic Mass

318.11167570 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

TWS119
[1]. Ding S, et al. Synthetic small molecules that control stem cell fate. Proc Natl Acad Sci U S A. 2003 Jun 24;100(13):7632-7. Epub 2003 Jun 6.[2]. Wang W, et al. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats. Mol Neurobiol. 2016 Dec;53(10):7028-7036. Epub 2015 Dec 15.[3]. Chen YQ, et al. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer. Exp Cell Res. 2017 Nov 16. pii: S0014-4827(17)30587-6.

Explore Compound Types